molecular formula C22H24N4O B2887333 (4-((2-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251563-32-2

(4-((2-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2887333
CAS RN: 1251563-32-2
M. Wt: 360.461
InChI Key: OIAKZFOPFHZVJT-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a naphthyridine ring system, which is a nitrogen-containing heterocycle, and an ethylphenyl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are often synthesized using ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The Petasis reaction, a reaction occurring between aldehyde, amine, and boronic acid, is also commonly used to synthesize alkylaminophenol compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and naphthyridine rings, as well as the ethylphenyl group. The structure and properties of the compound can be influenced by the stereochemistry of the molecule, particularly due to the stereogenicity of carbons in the pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its three-dimensional shape and stereochemistry .

Scientific Research Applications

Cell Cycle Modulation

These compounds have characterized effects on the cell cycle, which is a critical process in cell proliferation. Agents that can modulate the cell cycle have applications in cancer therapy, where controlling the growth of cancer cells is a primary goal.

Each of these applications leverages the unique chemical structure of the pyrrolidine ring, which allows for significant pharmacological activity. The research into these applications is ongoing, and the compound could play a pivotal role in the development of new therapeutic agents across these fields .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Pyrrolidine compounds are often used in drug discovery due to their ability to efficiently explore the pharmacophore space .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis methods. The design of new pyrrolidine compounds with different biological profiles could also be a potential area of study .

properties

IUPAC Name

[4-(2-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-3-16-8-4-5-9-19(16)25-20-17-11-10-15(2)24-21(17)23-14-18(20)22(27)26-12-6-7-13-26/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAKZFOPFHZVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

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